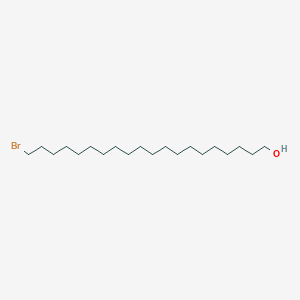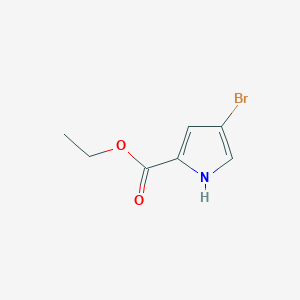
4-溴-1H-吡咯-2-羧酸乙酯
描述
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrrole derivatives. It is characterized by the presence of a bromine atom on the fourth position of the pyrrole ring and an ester group at the second position. This structure is pivotal in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives can be achieved through various synthetic routes. For instance, ethyl canthin-6-one-1-carboxylate and its analogues are prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Additionally, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines leads to the formation of pyrazole derivatives . These methods demonstrate the reactivity of the bromo and carboxylate groups in facilitating the construction of complex pyrrole frameworks.
Molecular Structure Analysis
The molecular structure and properties of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives have been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies reveal that the formation of these compounds is typically exothermic and spontaneous at room temperature. The vibrational analysis often indicates the presence of intermolecular hydrogen bonding, which can lead to dimer formation in the solid state .
Chemical Reactions Analysis
The reactivity of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives is highlighted by their ability to undergo various chemical reactions. For example, the reaction with NaOH can yield carboxylic acids , while condensation reactions with different hydrazines or hydrazides can lead to the formation of hydrazones . These reactions are facilitated by the functional groups present on the pyrrole ring, which act as sites for nucleophilic attack or enable the formation of new bonds through condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives are influenced by their molecular structure. Quantum chemical calculations, such as DFT and AIM, provide insights into the electronic structure, bonding, and reactivity of these molecules . The analyses of vibrational spectra, electronic absorption, and nonlinear optical properties help in understanding the bonding and chemical reactivity, which are crucial for the design of materials with desired properties. The thermodynamic parameters indicate the feasibility of the formation reactions, while the local reactivity descriptors identify the reactive sites within the molecules .
科学研究应用
Synthesis and Industrial Production
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is synthesized from pyrrole, using processes like acylation, bromation, nucleophilic substitution, and nitration. The total yield of the target product was 64.3%, making the technique suitable for industrial production. This synthesis is characterized by techniques like 1H NMR and MS spectra (Yuan Rong-xin, 2011).
Intermediate in Insecticide Production
It serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole. The synthesis route is noted for its simplicity and cost-effectiveness, yielding products with high purity and yield, making it a promising industrialization route (Lan Zhi-li, 2007).
Pharmaceutical Applications
This compound is used in the synthesis of various bioactive pyrroles, like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, which exhibit a range of biological properties such as anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity (J. Gupton et al., 2014).
Synthesis of Pyrrole Derivatives
Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a key building block in the synthesis of various pyrrole derivatives, often used in chemical studies and potentially in medicinal chemistry. These derivatives are important due to their diverse applications and potential in drug development (R. Khajuria et al., 2013).
As a Catalyst and Reactant in Organic Synthesis
It acts as a catalyst and reactant in various organic synthesis processes, contributing to the development of new synthetic methods and compounds. This versatility highlights its significance in organic chemistry research and development (J. Chang & Hyunik Shin, 2008).
安全和危害
属性
IUPAC Name |
ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKYCJKUHXQUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415925 | |
| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
CAS RN |
433267-55-1 | |
| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

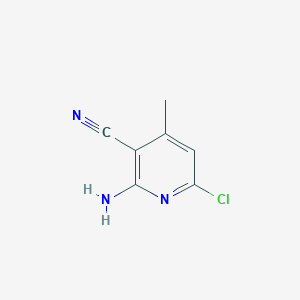
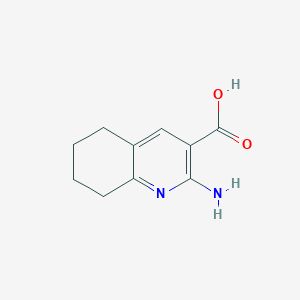
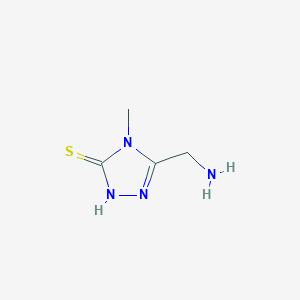
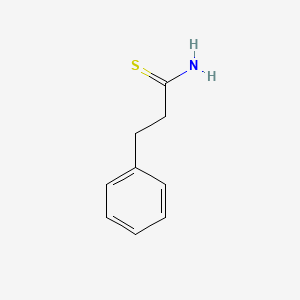

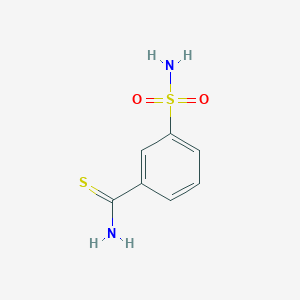
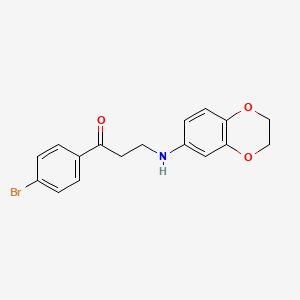
![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


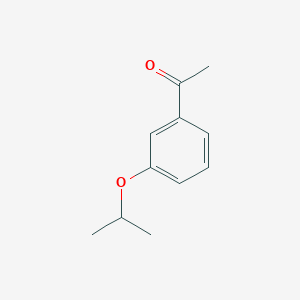
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

